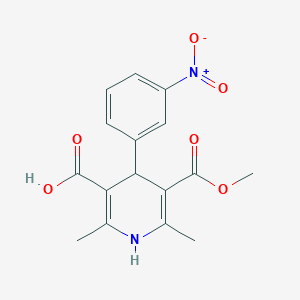

5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

概要

説明

5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O6 and its molecular weight is 332.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, also known by its CAS number 74936-72-4, is a compound that belongs to the class of 1,4-dihydropyridines. This class is known for various biological activities, including cardiovascular effects and potential therapeutic applications. The compound's structure features a methoxycarbonyl group and a nitrophenyl moiety, which contribute to its pharmacological properties.

- Molecular Formula : C16H16N2O6

- Molecular Weight : 332.308 g/mol

- CAS Number : 74936-72-4

- Melting Point : 203 °C

Cardiovascular Effects

Research indicates that derivatives of 1,4-dihydropyridines, including this compound, exhibit significant cardiovascular effects. They function primarily as calcium channel blockers, which are crucial in the treatment of hypertension and angina. The compound has been linked to vasodilatory effects that improve blood flow and reduce blood pressure.

- Mechanism of Action : The compound inhibits calcium influx through L-type calcium channels in vascular smooth muscle cells, leading to relaxation and vasodilation.

- Therapeutic Use : It has potential applications in treating conditions like hypertension and coronary artery disease.

Antitumor Activity

Studies have shown that certain dihydropyridine derivatives possess antitumor properties. This compound may also exhibit similar activities due to its structural characteristics.

- Case Study : A study published in MDPI highlights the antitumor activity of related compounds, suggesting that modifications in the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- Antibacterial Properties : Effective against several bacterial strains.

- Anti-HIV Activity : Preliminary studies indicate potential efficacy against HIV replication.

In Vivo Studies

Animal studies have supported the cardiovascular benefits observed in vitro. For example:

- Hypertensive Models : Administration of the compound resulted in significant reductions in systolic and diastolic blood pressure in hypertensive rats.

Data Table: Biological Activities Overview

科学的研究の応用

Medicinal Chemistry

1.1 Antihypertensive Properties

Barnidipine is primarily recognized for its role as an antihypertensive agent. It acts as a calcium channel blocker, which helps to lower blood pressure by relaxing the blood vessels. Its efficacy in managing hypertension has been documented in several studies, highlighting its potential as a therapeutic agent for cardiovascular diseases .

1.2 Drug Metabolism Studies

Research indicates that 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is a significant human metabolite of barnidipine. Understanding its metabolic pathways can provide insights into drug interactions and the pharmacokinetics of calcium channel blockers .

Pharmacological Applications

2.1 Cardiovascular Research

The compound has been utilized in cardiovascular research to explore its effects on vascular smooth muscle cells. Studies have shown that it can inhibit proliferation and promote apoptosis in these cells, indicating potential applications in treating vascular diseases .

2.2 Neuroprotective Effects

Emerging studies suggest that barnidipine may possess neuroprotective properties. Research has indicated that it could mitigate neuroinflammation and oxidative stress in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases .

Biochemical Studies

3.1 Enzyme Inhibition

Barnidipine has been studied for its ability to inhibit specific enzymes involved in the metabolism of other drugs. This characteristic is crucial for understanding potential drug-drug interactions and optimizing therapeutic regimens in polypharmacy scenarios .

3.2 Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable model in SAR studies aimed at developing new antihypertensive agents with improved efficacy and safety profiles. Its structural modifications have been explored to enhance its pharmacological properties while minimizing side effects .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, and how can reaction yields be optimized?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis. A reported procedure involves cyclocondensation of methyl acetoacetate, 3-nitrobenzaldehyde, and ammonium acetate in ethanol under reflux, yielding a 1,4-dihydropyridine intermediate. For example, a related synthesis achieved a 47% yield using a similar protocol, with structural confirmation via H NMR (δ 3.97 ppm for the methoxycarbonyl group) . Optimization strategies include:

- Temperature control (60–80°C) to minimize side reactions.

- Catalytic use of iodine or microwave-assisted synthesis to accelerate cyclization.

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. What safety precautions are critical when handling this compound?

Refer to Safety Data Sheets (SDS):

- Personal Protective Equipment (PPE): Lab coat, gloves, and eye protection.

- Storage: 2–8°C in a tightly sealed container, protected from light and moisture .

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water. Immediate medical consultation is advised if exposed .

Q. How is the purity of this compound validated in research settings?

Purity (≥98%) is typically confirmed via reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm detection. Residual solvents are analyzed by gas chromatography (GC) .

Q. What spectroscopic methods are used for structural characterization?

- H NMR: Key signals include the methoxycarbonyl singlet (~3.97 ppm), dihydropyridine ring protons (4.51–5.33 ppm), and aromatic protons from the 3-nitrophenyl group (7.17–7.78 ppm) .

- IR: Stretching vibrations for ester C=O (~1700 cm) and carboxylic acid O-H (~2500–3000 cm).

Q. What solvent systems are suitable for formulating this compound in biological assays?

- Primary solvents: DMSO (for stock solutions) or ethanol.

- Aqueous compatibility: Use buffered solutions (pH 7.4) with ≤1% DMSO to avoid cytotoxicity.

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence electronic properties and reactivity in catalytic applications?

The nitro group is a strong electron-withdrawing moiety, polarizing the dihydropyridine ring and enhancing susceptibility to oxidation or nucleophilic attack. Comparative studies with analogs (e.g., 4-(2-nitrophenyl) derivatives) show reduced redox potentials in cyclic voltammetry, suggesting higher oxidative stability . Mechanistic insights can be gained via Hammett plots to correlate substituent effects with reaction rates.

Q. What strategies resolve contradictions in reported reactivity during nitro group functionalization?

Discrepancies in nitro reduction (e.g., catalytic hydrogenation vs. Zn/HCl) may arise from steric hindrance or competing pathways. To address this:

- Monitor reactions in situ via FTIR or H NMR to detect intermediates.

- Employ palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates for controlled nitro conversion .

Q. How can enantiomeric purity be achieved if the compound exhibits chirality?

While the compound itself is not explicitly reported as chiral, related dihydropyridines with asymmetric centers require chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution. Racemic mixtures (denoted "RAC-" in some syntheses) can be separated using (+)- or (-)-diethyl tartrate as resolving agents .

Q. What computational methods predict the compound’s pharmacokinetic behavior?

- Molecular docking: Assess binding affinity to calcium channels (using PDB: 1T3S) with AutoDock Vina.

- ADMET prediction: Tools like SwissADME evaluate logP (predicted ~4.1), suggesting moderate lipophilicity and blood-brain barrier penetration .

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) indicate degradation via hydrolysis of the ester group. Formulate at pH 6–8 for aqueous studies. LC-MS identifies degradation products, such as the free carboxylic acid derivative .

特性

IUPAC Name |

5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXPPUOCSLMCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10996440 | |

| Record name | 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74936-72-4 | |

| Record name | 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74936-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4--(3-nitrophenyl)pyridine-3-carboxylic acid-5-carboxylic methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074936724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DU0E310OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。